molecular formula C10H9NO2S B1212553 (1H-Indol-3-ylsulfanyl)-acetic acid CAS No. 54466-88-5

(1H-Indol-3-ylsulfanyl)-acetic acid

Cat. No.: B1212553
CAS No.: 54466-88-5
M. Wt: 207.25 g/mol
InChI Key: MVTHCDJJTYSGFW-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylthio)acetic acid is a member of indoles.

Scientific Research Applications

Synthesis and Immunoactivity 1H-Indol-3-ylsulfanyl-acetic acid derivatives have been synthesized and studied for their immunoactive properties. For instance, Adamovich and Mirskova (2018) synthesized tris(2-hydroxyethyl) ammonium 1-R-indol-3-ylsulfanyl(sulfonyl)acetates, demonstrating effective immunosuppressive effects in mice splenocyte proliferation in vitro (Adamovich & Mirskova, 2018).

Heterocyclic Compound Synthesis A study by Boraei et al. (2020) explored the synthesis of nitrogen and sulfur heterocyclic systems by linking indole with other rings, such as 1,2,4-triazole and pyridazine. This resulted in the creation of indolo-triazolo-pyridazinethiones with potential for further research applications (Boraei, Sarhan, Yousuf, & Barakat, 2020).

Antibacterial and Enzyme Inhibition Potential Research by Rubab et al. (2017) on 2-(1H-Indol-3-yl)acetohydrazides revealed their potential as antibacterial agents and enzyme inhibitors. This study highlights the therapeutic potential of these compounds against inflammatory ailments (Rubab et al., 2017).

Ionic Liquids for Immunodepression A study by Mirskova et al. (2014) synthesized (2-hydroxyethyl)ammonium 1-R-indol-3-ylsulfanyl-acetates as immunoactive ionic liquids. Their crystal structure was analyzed, highlighting their potential in immunodepression (Mirskova, Adamovich, Mirskov, Kolesnikova, & Schilde, 2014).

Liquid-Chromatographic Analysis Martínez et al. (1983) developed a liquid-chromatographic method for determining indole-3-acetic acid in human plasma, demonstrating the application of 1H-Indol-3-ylsulfanyl-acetic acid in analytical chemistry (Martínez, Artigas, Suñol, Tusell, & Gelpí, 1983).

Biopolymeric Hydrogels for Medical Applications Chitra et al. (2017) synthesized indole-3-acetic acid/diol-based pH-sensitive biopolymeric hydrogels, which showed potential in medical applications like bandages and catheters due to their antifungal and antioxidant properties (Chitra, Franklin, Sudarsan, Sakthivel, & Guhanathan, 2017).

Quantitative Mass Spectral Analysis of Indole-3-acetic Acid Cohen et al. (1986) introduced a new internal standard for quantitative mass spectral analysis of indole-3-acetic acid in plants, illustrating its significance in plant physiology research (Cohen, Baldi, & Slovin, 1986).

Antioxidant Evaluation of Indole-3-acetic Acid Analogues Naik, Kumar, and Harini (2011) synthesized and evaluated indole-3-acetic acid analogues for their antioxidant activities, adding to the understanding of the compound's biological relevance (Naik, Kumar, & Harini, 2011).

Future Directions

The future directions for research on “(1H-Indol-3-ylsulfanyl)-acetic acid” and related compounds could involve further exploration of their biological activities. For instance, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide showed promising antimicrobial activity . Further studies could explore these compounds’ potential as antimicrobial agents.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)6-14-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTHCDJJTYSGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343586
Record name (1H-Indol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54466-88-5
Record name (1H-Indol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-((1H-indol-3-yl)thio)acetate from Step A was dissolved in a mixture of tetrahydrofuran (20 mL) and 2.0 M aqueous LiOH (15 mL), then stirred vigorously at ambient temperature for 30 min. Tetrahydrofuran was removed in vacuo, the aqueous layer neutralized with 1.2 N HCl and extracted with CH2Cl2. The organic layer was dried over magnesium sulfate and the solvent was removed in vacuo to produce an oily residue. Upon diluting the residue in dichloromethane a solid formed which was filtered and dried to yield the desired product (2.00 grams, 9.65 mmol, 38% yield over 2 steps). LCMS>99% at 254 nm, RT=1.02 min, m/z=208 (M+1).
Quantity
0 (± 1) mol
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20 mL
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Name
Quantity
15 mL
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0 (± 1) mol
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Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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